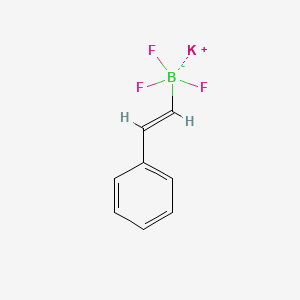

Potassium trans-styryltrifluoroborate

概要

説明

Potassium trans-styryltrifluoroborate is a chemical compound with the molecular formula C6H5CH=CHBF3K. It is a crystalline powder that is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its utility in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Potassium trans-styryltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of styrene with boronic acid derivatives under specific conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the compound's identity and purity.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of C–C bonds between aryl/vinyl halides and the styryltrifluoroborate group. Key findings include:

-

Conditions : Reactions occur in THF/H₂O mixtures with bases like Na₂CO₃ at 60–80°C .

-

Stereospecificity : High retention of configuration observed in alkenyl couplings .

Table 1: Representative Suzuki-Miyaura Reactions

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxystyrylbenzene | 85 | Pd(OAc)₂, Na₂CO₃, 80°C |

| Vinyl bromide | Conjugated diene | 78 | Ni-catalyzed, NaHMDS, t-BuOH |

Pd-Catalyzed Carboxylic Acid Coupling

A novel reaction pathway enables direct esterification with carboxylic acids:

-

Mechanism : Palladium-inserted RCOOPdH intermediates react with styryltrifluoroborates .

-

Optimized Protocol :

Chlorodeboronation

Metal-free substitution reactions replace the boron group with chlorine:

-

Yield : Up to 95% for aryl chlorides.

-

Application : Synthesis of chlorostyrenes for polymer precursors .

Friedel-Crafts Alkylation

This reaction forms aryl ketones through Lewis acid catalysis:

-

Example : Reaction with benzene derivatives yields substituted acetophenones .

-

Limitation : Electron-rich arenes show higher reactivity.

Brønsted Acid-Catalyzed Substitution

A metal-free approach for functionalizing tetrahydrofuran derivatives:

-

Scope : Compatible with electron-deficient styryltrifluoroborates (e.g., CF₃-substituted) .

-

Yield Range : 54–79% depending on substituent electronic effects .

Ni-Catalyzed Alkyl Cross-Coupling

Enables coupling with alkyl halides under mild conditions:

Critical Reaction Parameters

Solubility : Water-soluble, enabling aqueous-phase reactions .

Thermal Stability : Decomposes above 300°C .

Electronic Effects : Electron-withdrawing substituents on the styryl group enhance electrophilic reactivity .

This comprehensive analysis demonstrates potassium trans-styryltrifluoroborate's versatility in cross-coupling, functional group interconversion, and heterocycle synthesis. Its compatibility with transition-metal and metal-free systems makes it invaluable for pharmaceutical and materials science applications.

科学的研究の応用

Potassium trans-styryltrifluoroborate is a chemical compound with diverse applications in organic synthesis, particularly in cross-coupling reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling, enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, metal-free chlorodeboronation reactions, preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

- Lewis Acid Promoted Reactions Potassium styryltrifluoroborates react with α,α-dichlorinated aldimines in the presence of Lewis acids to yield functionalized propargylamines and allylamines. This demonstrates the compound's utility in creating new stable classes of molecules.

- Catalysis and Cross-Coupling Reactions Potassium styryltrifluoroborates have been used in cross-coupling reactions with amides using a Cu-Pd dual catalyst system, leading to high yields of amide styrylation products. Palladium-catalyzed cross-coupling of potassium styryltrifluoroborates and sodium nitrite yields styryl nitrites, providing an innovative approach for nitration protocols.

- Synthesis and Characterization The synthesis and spectroscopic characterization of potassium polyfluoroalken-1-yltrifluoroborates, including this compound, have been explored. These studies are crucial for understanding the properties and potential applications of these compounds.

- Application in Organic Chemistry This compound has been used in the stereoselective synthesis of dihydropyranones, tetrahydropyranones, and functionalized 1,4-dicarbonyl compounds under transition-metal-free conditions. It is also involved in the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates, demonstrating its versatility in organic synthesis.

- Novel Synthetic Routes A novel route for the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes and their subsequent conversion has been developed, enabling access to protected secondary alcohols.

- Synthesis of 2H-Chromenes Potassium vinyltrifluoroborates can be used in the synthesis of 2H-chromenes from salicylaldehyde in the presence of secondary amines with yields of 70–90% .

Reactions with α,α-Dichlorinated Aldimines

Potassium styryltrifluoroborates participate in Lewis acid promoted reactions with α,α-dichlorinated aldimines to produce functionalized propargylamines and allylamines.

Reaction with 2-Ethoxytetrahydrofuran

this compound salt and its derivatives react under Brønsted acid catalysis to afford the desired product .

作用機序

The mechanism by which potassium trans-styryltrifluoroborate exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are typically the aryl halides and the palladium catalyst.

類似化合物との比較

Potassium trans-styryltrifluoroborate is similar to other boronic acid derivatives, such as phenylboronic acid and vinylboronic acid. it is unique in its ability to undergo specific cross-coupling reactions and its utility in the synthesis of complex organic molecules. Other similar compounds include:

Phenylboronic Acid: Used in various organic synthesis reactions.

Vinylboronic Acid: Employed in cross-coupling reactions and other organic transformations.

生物活性

Potassium trans-styryltrifluoroborate (K-trans-StyrylBF3) is an organoboron compound that has garnered attention in various fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

This compound is characterized by its unique trifluoroborate functional group, which enhances its reactivity in various chemical reactions. The compound can be synthesized through multiple methodologies, including Suzuki-Miyaura cross-coupling reactions and other nucleophilic substitution reactions. These methods allow for the efficient formation of complex organic molecules that may possess significant biological activity.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇BF₃K |

| Molecular Weight | 200.06 g/mol |

| SMILES | [K+].FB-(F)\C=C\c1ccccc1 |

| InChI | 1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; |

Biological Activity

The biological activity of this compound has been explored primarily in the context of its derivatives, particularly their potential as inhibitors of specific biological pathways such as TGF-β signaling. TGF-β (Transforming Growth Factor Beta) is a critical regulator in various cellular processes, including proliferation, differentiation, and apoptosis.

Case Studies

- TGF-β Inhibition : Research indicates that derivatives of this compound exhibit promising activity as TGF-β receptor inhibitors. In a study involving the synthesis of 2-substituted 2H-chromenes from salicylaldehyde using potassium vinylic borates, it was reported that these derivatives showed potential as inhibitors of TGF-β signaling pathways, which are implicated in cancer progression and fibrosis .

- Antioxidative Properties : Some derivatives have also been evaluated for their antioxidative properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

- Antiviral Activity : Preliminary studies suggest that certain organotrifluoroborates may possess antiviral properties, although specific data on this compound remains limited .

The mechanism by which this compound exerts its biological effects is hypothesized to involve its reactivity with biological nucleophiles, leading to modifications in target proteins or pathways. The trifluoroborate group enhances nucleophilicity, allowing for more effective interactions with cellular components.

Applications in Organic Synthesis

This compound is widely utilized in organic synthesis due to its versatility:

特性

IUPAC Name |

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONAUTDEFRJJII-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635396 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201852-49-5 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trans-styryltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。